10,11-Dimethyldibenzo[a,c]phenazine
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Overview
Description
Preparation Methods
The synthesis of 10,11-Dimethyldibenzo[a,c]phenazine typically involves the reaction of 3,4-dimethyl-o-phenylenediamine with phenanthrenequinone . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
10,11-Dimethyldibenzo[a,c]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or nitro groups can be introduced.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10,11-Dimethyldibenzo[a,c]phenazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 10,11-Dimethyldibenzo[a,c]phenazine involves its interaction with molecular targets and pathways within biological systems. For instance, its antimicrobial activity is believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death . The specific molecular targets and pathways can vary depending on the biological context.
Comparison with Similar Compounds
10,11-Dimethyldibenzo[a,c]phenazine can be compared with other similar compounds, such as:
- 11,12-Dimethyldibenzo[a,c]phenazine
- 9,14-Dimethyl-9,14-dihydro-dibenzo[a,c]phenazine
- 11-Nitrodibenzo[a,c]phenazine
- 10-Azadibenzo[a,c]phenazine
. The unique structural features of this compound make it particularly interesting for specific research and industrial applications.
Properties
CAS No. |
6627-41-4 |
---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
10,11-dimethylphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C22H16N2/c1-13-11-12-19-20(14(13)2)24-22-18-10-6-4-8-16(18)15-7-3-5-9-17(15)21(22)23-19/h3-12H,1-2H3 |
InChI Key |
HGGCZYNOLFILLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)C |
Origin of Product |
United States |
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